4,4'-二异硫氰基二苯醚

描述

4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid is a chemical compound known for its role as an anion exchange inhibitor. It is widely used in scientific research due to its ability to inhibit various biological processes, including the activity of the RAD51 protein, which is essential for DNA repair through homologous recombination .

科学研究应用

4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid has numerous applications in scientific research:

作用机制

Target of Action

DIDS is a versatile compound with multiple targets. It is primarily known as a chloride channel blocker , inhibiting the ClC-Ka chloride channel . It also directly inhibits caspase activity in cell lysates . Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis), necrosis, and inflammation .

Mode of Action

DIDS interacts with its targets through various mechanisms. As a chloride channel blocker, it inhibits the movement of chloride ions across the plasma and organelle membranes . This inhibition is crucial in processes such as cell volume regulation and neuronal excitability .

In the context of caspases, DIDS acts as a protein crosslinker that alkylates either amino or thiol groups . Since caspases are thiol proteases, DIDS can directly inhibit their activity .

Biochemical Pathways

DIDS affects several biochemical pathways. Its inhibition of chloride channels impacts the progression of the apoptotic volume decrease (AVD), a key event in apoptosis . By inhibiting caspase activity, DIDS can reduce different apoptotic hallmarks such as AVD, caspase-3 activity, and DNA fragmentation .

Pharmacokinetics

The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The inhibition of chloride channels and caspase activity by DIDS has significant cellular effects. It can reduce apoptotic hallmarks, thereby potentially preventing cell death . Moreover, DIDS’s ability to inhibit caspase activity suggests it might have a role in regulating apoptosis .

生化分析

Biochemical Properties

DIDS plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary targets of DIDS is the electrogenic sodium/bicarbonate cotransporter (NBCe1). DIDS binds to specific lysine residues in the KKMIK motif of NBCe1, leading to reversible and irreversible inhibition of the transporter . This interaction affects the transport of bicarbonate ions and influences intracellular pH regulation. Additionally, DIDS has been shown to inhibit the binding of RAD51 to single-stranded DNA, preventing the formation of D-loop structures .

Cellular Effects

DIDS exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, DIDS has been shown to affect the activity of the sodium/bicarbonate cotransporter, leading to changes in intracellular pH and bicarbonate ion transport . These alterations can impact cellular processes such as acid-base balance, ion homeostasis, and cell volume regulation. Furthermore, DIDS has been reported to inhibit the activity of RAD51, a protein involved in DNA repair, thereby affecting cellular responses to DNA damage .

Molecular Mechanism

The molecular mechanism of DIDS involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. DIDS binds to specific lysine residues in the KKMIK motif of NBCe1, leading to reversible and irreversible inhibition of the transporter . This binding interaction affects the transport of bicarbonate ions and influences intracellular pH regulation. Additionally, DIDS inhibits the binding of RAD51 to single-stranded DNA, preventing the formation of D-loop structures and interfering with DNA repair processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DIDS can change over time. DIDS exhibits stability and can maintain its inhibitory effects on anion transporters and channels for extended periods. Prolonged exposure to DIDS may lead to degradation and reduced efficacy. Studies have shown that DIDS can cause long-term effects on cellular function, including alterations in ion transport, pH regulation, and DNA repair processes .

Dosage Effects in Animal Models

The effects of DIDS vary with different dosages in animal models. At low doses, DIDS can effectively inhibit anion transporters and channels without causing significant toxicity. At high doses, DIDS may exhibit toxic or adverse effects, including disruptions in ion homeostasis, cellular metabolism, and DNA repair processes. Threshold effects have been observed, where higher doses of DIDS lead to more pronounced inhibitory effects on target proteins and cellular functions .

Metabolic Pathways

DIDS is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by modulating the activity of anion transporters and channels. For example, DIDS inhibits the electrogenic sodium/bicarbonate cotransporter, leading to changes in bicarbonate ion transport and intracellular pH regulation . These alterations can impact metabolic processes such as acid-base balance, ion homeostasis, and cellular respiration.

Transport and Distribution

DIDS is transported and distributed within cells and tissues through specific transporters and binding proteins. It can interact with anion transporters and channels, affecting its localization and accumulation. For instance, DIDS binds to the electrogenic sodium/bicarbonate cotransporter, influencing its distribution and activity within cells . This interaction can impact the transport of bicarbonate ions and the regulation of intracellular pH.

Subcellular Localization

DIDS exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, DIDS binds to the electrogenic sodium/bicarbonate cotransporter, which is localized in the plasma membrane and intracellular compartments . This localization influences the transport of bicarbonate ions and the regulation of intracellular pH.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid involves the reaction of stilbene derivatives with isothiocyanate groups. The process typically requires the use of solvents such as dimethyl sulfoxide (DMSO) and may involve heating and stirring to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

化学反应分析

Types of Reactions: 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate groups can react with nucleophiles, leading to the formation of thiourea derivatives.

Inhibition Reactions: It inhibits the activity of proteins such as RAD51 by binding to their active sites.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in reactions with 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid include amines and thiols.

Reaction Conditions: Reactions are typically carried out in polar solvents like DMSO at elevated temperatures to facilitate the reaction.

Major Products:

Thiourea Derivatives: Formed from the reaction of isothiocyanate groups with nucleophiles.

Inhibited Protein Complexes: Resulting from the binding of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid to target proteins.

相似化合物的比较

4,4’-Diisothiocyanato-2,2’-stilbenedisulfonic acid (DAZDS): Similar in structure and function, also inhibits RAD51 activity.

4-Acetamido-4’-isothiocyanatostilbene-2,2’-disulfonic acid (SITS): Another stilbene derivative with similar inhibitory properties but different binding affinities.

Uniqueness: 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid is unique due to its dual isothiocyanate groups, which are essential for its inhibitory activity. This structural feature allows it to effectively bind to and inhibit target proteins, making it a valuable tool in scientific research .

生物活性

The compound "Dids" (Decyl-1,2-dihydroxy-3,4-dihydroquinoxaline) has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of Dids, supported by relevant data tables, case studies, and detailed research findings.

Dids is characterized by its unique chemical structure, which includes a quinoxaline backbone. This structure is significant as it influences the compound's interaction with biological targets. The mechanism of action is believed to involve modulation of specific signaling pathways, leading to various biological effects.

Biological Activity

Dids exhibits a range of biological activities that have been documented in various studies. Key areas of interest include:

- Antitumor Activity : Research has shown that Dids can inhibit the proliferation of cancer cells. In vitro studies utilizing MTS cytotoxicity assays demonstrated that Dids effectively reduces cell viability in several cancer cell lines.

- Antimicrobial Properties : Dids has also been evaluated for its antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both gram-positive and gram-negative bacteria.

- Neuroprotective Effects : Preliminary studies suggest that Dids may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Table 1: Summary of Biological Activities of Dids

Case Studies

Several case studies highlight the effectiveness and potential applications of Dids:

- Antitumor Efficacy : A study conducted on human breast cancer cell lines demonstrated that treatment with Dids resulted in a significant decrease in cell proliferation and increased apoptosis rates. The study utilized both 2D and 3D culture systems to assess the compound's efficacy comprehensively.

- Antimicrobial Activity : In a clinical setting, Dids was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a notable reduction in bacterial load, suggesting its potential as an alternative treatment for resistant infections.

- Neuroprotection : A recent investigation into the neuroprotective effects of Dids involved administering the compound to models of oxidative stress-induced neuronal damage. The findings revealed that Dids significantly mitigated neuronal loss and improved functional outcomes.

Research Findings

Recent research has focused on optimizing the pharmacological profile of Dids through structural modifications and formulation strategies. Studies have employed high-throughput screening techniques to evaluate its activity across various biological assays, revealing promising results that warrant further investigation.

属性

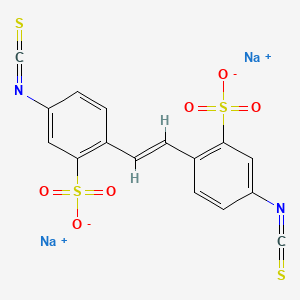

IUPAC Name |

disodium;5-isothiocyanato-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O6S4.2Na/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24;;/h1-8H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2/b2-1+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPAYBXVXXBSKP-SEPHDYHBSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N2Na2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67483-13-0, 132132-49-1 | |

| Record name | NSC 344481 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067483130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132132491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonate Hydrate [Protein Modification Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM 4,4'-DIISOTHIOCYANATO-2,2'-STILBENEDISULFONATE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VFRQ7416A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。